Cas no 1342372-60-4 (5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group and a 2-fluoro-5-methylphenyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the oxadiazole ring contributes to strong binding interactions with biological targets. The carboxylic acid group allows for further derivatization, making it a versatile intermediate for synthesizing more complex molecules. Its well-defined chemical properties and purity make it suitable for use in high-precision pharmaceutical and material science applications.
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1342372-60-4 structure
Product Name:5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1342372-60-4
MF:C10H7FN2O3
MW:222.172585725784
MDL:MFCD18344062
CID:5054568
PubChem ID:63382757
Update Time:2025-10-28

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • NE54267
    • Z1318147531
    • 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • MDL: MFCD18344062
    • Inchi: 1S/C10H7FN2O3/c1-5-2-3-7(11)6(4-5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)
    • InChI Key: WWEGHWHKMGDWTF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=CC=1C1=NC(C(=O)O)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 417.3±55.0 °C at 760 mmHg
  • Flash Point: 206.2±31.5 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Security Information

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Additional information on 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Introduction to 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1342372-60-4)

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1342372-60-4, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a fluoro group and a methyl substituent in its aromatic ring enhances its pharmacological profile, making it a promising candidate for further exploration.

The molecular structure of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid consists of a 1,2,4-oxadiazole core, which is a heterocyclic compound known for its biological activity. The oxadiazole ring system is particularly interesting because it exhibits a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a fluoro group at the 2-position and a methyl group at the 5-position of the phenyl ring further modulates its chemical reactivity and biological activity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The fluoro group in particular is known to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. In the case of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, the fluoro substitution likely contributes to its ability to interact effectively with biological receptors, thereby increasing its potential as an active pharmaceutical ingredient (API).

The methyl group at the 5-position of the phenyl ring also plays a crucial role in determining the compound's pharmacokinetic properties. Methyl groups are often used in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. This characteristic makes 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid an attractive candidate for further development as a drug candidate.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. The oxadiazole core has been extensively studied for its antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against Gram-positive bacteria and fungi. The presence of both fluoro and methyl substituents may enhance these antimicrobial effects by improving binding affinity to bacterial enzymes and cell wall components.

In addition to its antimicrobial properties, preliminary research suggests that 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid may have anti-inflammatory effects. Oxadiazole derivatives have been reported to inhibit inflammatory pathways by targeting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structural features of this compound may make it a potent inhibitor of these enzymes, thereby reducing inflammation.

The synthesis of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluoro group typically requires specialized fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the methyl group can be achieved through alkylation reactions or by using protected methylating agents.

Recent advancements in synthetic methodologies have made it possible to produce complex heterocyclic compounds like 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid with greater efficiency and precision. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These advancements are particularly important in pharmaceutical research where rapid and scalable synthesis is essential for drug development.

The pharmacological evaluation of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro assays are used to determine the compound's interaction with biological targets such as enzymes and receptors. These assays provide valuable insights into the compound's mechanism of action and potential therapeutic effects.

In vivo studies are conducted to evaluate the compound's efficacy and toxicity in living organisms. These studies help researchers understand how the compound behaves in a physiological environment and provide data on its pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (T). Comprehensive ADME/T studies are crucial for determining whether a compound is suitable for further development as an API.

The potential applications of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid extend beyond antimicrobial and anti-inflammatory uses. Researchers are exploring its potential as an intermediate in the synthesis of more complex pharmaceuticals. The unique structural features of this compound make it a versatile building block for designing novel drugs with enhanced pharmacological properties.

The future prospects for this compound are promising given its unique chemical structure and potential therapeutic applications. Continued research is needed to fully elucidate its biological activity and develop effective drug formulations. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating this research into tangible therapeutic benefits for patients worldwide.

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